molecular formula C13H11NO B8554600 2-(2-Phenyloxiran-2-yl)pyridine

2-(2-Phenyloxiran-2-yl)pyridine

Cat. No.: B8554600
M. Wt: 197.23 g/mol
InChI Key: IZUNFZVAIPSPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Phenyloxiran-2-yl)pyridine is an organic compound that features both a pyridine ring and a phenyl group attached to an oxirane (epoxide) ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenyloxiran-2-yl)pyridine typically involves the reaction of 2-(2-pyridyl)ethanol with a suitable oxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent, which facilitates the formation of the oxirane ring . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction is achieved by optimizing reaction parameters such as temperature, solvent, and concentration of reagents.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenyloxiran-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the oxirane ring.

    Substituted Products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2-Phenyloxiran-2-yl)pyridine involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential as an inhibitor in enzymatic reactions and its therapeutic properties . The pyridine and phenyl groups also contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Uniqueness: 2-(2-Phenyloxiran-2-yl)pyridine is unique due to the presence of both a pyridine ring and a phenyl group attached to an oxirane ring. This combination imparts distinct chemical reactivity and potential for diverse applications in chemistry, biology, and industry.

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

2-(2-phenyloxiran-2-yl)pyridine

InChI

InChI=1S/C13H11NO/c1-2-6-11(7-3-1)13(10-15-13)12-8-4-5-9-14-12/h1-9H,10H2

InChI Key

IZUNFZVAIPSPIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)(C2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.